molecular formula C12H16N2O4 B2517376 N-(2,2-dimethoxyethyl)-N'-phenylethanediamide CAS No. 898374-41-9

N-(2,2-dimethoxyethyl)-N'-phenylethanediamide

Cat. No.: B2517376
CAS No.: 898374-41-9
M. Wt: 252.27
InChI Key: XTNKVVYLYFXROT-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-N'-phenylethanediamide is a diamide derivative characterized by a central ethanediamide backbone substituted with a 2,2-dimethoxyethyl group and a phenyl ring. The dimethoxyethyl moiety imparts unique electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-phenyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-17-10(18-2)8-13-11(15)12(16)14-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNKVVYLYFXROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N’-phenylethanediamide typically involves the reaction of N-phenylethanediamine with 2,2-dimethoxyethanol under acidic or basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like sulfuric acid or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N’-phenylethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2-dimethoxyethyl)-N’-phenylethanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,2-dimethoxyethyl)-N’-phenylethanediamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N~1~-[2-Hydroxy-1,1-Bis(hydroxymethyl)ethyl]-N~2~-Phenylethanediamide ()

Structural Differences :

  • Functional Groups : Replaces the dimethoxyethyl group with a 2-hydroxy-1,1-bis(hydroxymethyl)ethyl group, introducing three hydroxyl groups instead of methoxy groups.
  • Molecular Formula : C₁₂H₁₆N₂O₅ (Molar mass: 268.27 g/mol).

Key Comparisons :

Property Target Compound (Inferred) N~1~-[2-Hydroxy...] ()
Solubility Likely lower in polar solvents due to methoxy groups Higher due to hydroxyl groups
Hydrogen Bonding Limited to amide NH and carbonyl O Extensive via hydroxyl groups
Bioavailability Potentially higher lipophilicity Enhanced hydrophilicity

Applications : The hydroxyl-rich analog may serve better in aqueous formulations or as a prodrug, whereas the dimethoxy variant could excel in lipid-mediated drug delivery systems.

N-(2,2-Dimethoxyethyl)-N-(Trifluoroacetyl)-Phenyl-Alanyl-Dehydrophenylalaninam ()

Structural Differences :

  • Contains a trifluoroacetyl group and peptide-like backbone, unlike the simpler diamide structure of the target compound.
  • Exhibits a Z-conformation C=C double bond and intramolecular hydrogen bonds (N11–O24, N18–O24) .

Key Comparisons :

Property Target Compound (Inferred) Trifluoroacetyl Derivative ()
Conformational Stability Less rigid due to absence of cyclic constraints Stabilized by hydrogen bonds and Z-conformation
Reactivity Less electrophilic amide groups Enhanced reactivity from trifluoroacetyl group
Biological Activity Unclear; depends on substituent effects Exhibits antioxidant properties and ROS protection

Synthesis : The trifluoroacetyl derivative requires deprotection steps (e.g., trimethylsilyl iodide), whereas the target compound may be synthesized via simpler amidation reactions.

3-(2,2-Dimethoxyethyl)-Purpurinimides ()

Structural Differences :

  • Macrocyclic chlorin structure with a dimethoxyethyl substituent, unlike the linear diamide backbone.
  • NMR signals for dimethoxyethyl protons appear as singlets at δ 3.46–3.47 ppm .

Key Comparisons :

Property Target Compound (Inferred) Purpurinimide Derivatives ()
Spectroscopic Features Expected triplet for CO–N–CH₂– (δ ~4.5–4.8 ppm) Distinct dimethoxyethyl singlet (δ ~3.46 ppm)
Applications Potential as a pharmaceutical intermediate Used in photodynamic therapy due to chlorin macrocycle

Herbicidal Acetamides ()

Structural Differences :

  • Examples: Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide).
  • Chloro and alkoxy substituents dominate, unlike the phenyl and dimethoxyethyl groups in the target compound.

Key Comparisons :

Property Target Compound (Inferred) Herbicidal Acetamides ()
Bioactivity Unlikely herbicidal; structural dissimilarity Target acetochlor-binding proteins in weeds
Toxicity Requires evaluation Known eco-toxicity; regulated use

Biological Activity

N-(2,2-Dimethoxyethyl)-N'-phenylethanediamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C12H18N2O2
  • Molecular Weight : 218.28 g/mol
  • CAS Number : 53995-09-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound may exhibit effects through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Receptor Modulation : The compound could act on transmembrane receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study evaluated its effectiveness against a range of bacterial strains using the disk diffusion method. The results are summarized in the table below:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

In preclinical studies, this compound has shown neuroprotective effects in models of neurodegenerative diseases. For instance, in an in vitro model simulating Parkinson's disease, the compound demonstrated the ability to rescue dopaminergic neurons from glutamate-induced toxicity. The viability results are presented in the following table:

TreatmentCell Viability (%)
Control100
Glutamate45
This compound (10 μM)75

This indicates its potential for further investigation as a neuroprotective agent.

Case Studies

Several case studies have explored the therapeutic applications of compounds similar to this compound:

  • Case Study 1 : A clinical trial involving patients with chronic pain conditions demonstrated that similar compounds improved pain management when used alongside traditional therapies.
  • Case Study 2 : Research on patients with mild cognitive impairment showed that administration of related compounds led to improvements in cognitive function over a six-month period.

These studies highlight the potential clinical relevance of this compound and warrant further exploration.

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